molecular formula C13H11N5O3S B11286571 2-({3-[(Furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

2-({3-[(Furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Katalognummer: B11286571
Molekulargewicht: 317.33 g/mol
InChI-Schlüssel: QJKFUUZPEVRFGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pteridinone core substituted with a furan-2-ylmethyl group at position 3 and a sulfanylacetamide moiety at position 2. The pteridinone scaffold is a bicyclic heterocycle known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. While direct synthetic or pharmacological data for this specific compound are absent in the provided evidence, its structural analogs (e.g., benzofuropyrimidinone and triazole derivatives) suggest plausible synthetic routes involving alkylation, coupling reactions, or diazonium salt chemistry .

Eigenschaften

Molekularformel

C13H11N5O3S

Molekulargewicht

317.33 g/mol

IUPAC-Name

2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C13H11N5O3S/c14-9(19)7-22-13-17-11-10(15-3-4-16-11)12(20)18(13)6-8-2-1-5-21-8/h1-5H,6-7H2,(H2,14,19)

InChI-Schlüssel

QJKFUUZPEVRFGP-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(Furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-({3-[(Furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The pteridine core can be reduced to form dihydropteridine derivatives.

    Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and sulfanyl group.

    Reduction: Dihydropteridine derivatives.

    Substitution: Various substituted acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-({3-[(Furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for functionalized polymers.

Wirkmechanismus

The mechanism of action of 2-({3-[(Furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, cell signaling, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/ID Core Structure Substituents Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound Pteridin Furan-2-ylmethyl, sulfanylacetamide N/A Pteridinone, thioether, acetamide Unknown N/A
C200-3453 (benzofuropyrimidin analog) Benzofuro[3,2-d]pyrimidin Furan-2-ylmethyl, 3-fluoro-4-methylphenyl 463.49 Benzofuropyrimidinone, thioether, acetamide Not specified
C200-3454 (benzofuropyrimidin analog) Benzofuro[3,2-d]pyrimidin Furan-2-ylmethyl, benzyl 445.5 Benzofuropyrimidinone, thioether, acetamide Not specified
Triazole derivative 1,2,4-Triazol-4H-3-yl Furan-2-yl, sulfanylacetamide N/A Triazole, thioether, acetamide Anti-exudative (rats)
Quinazoline derivative Quinazolin-2-yl 3-Chlorophenyl, cyclopentyl cyanide 348.45 Quinazolinone, thioether, acetamide Not specified
Morpholinone derivative Morpholin-3-yl 4-Isopropylphenyl, acetyl/sulfonyl 347 (M+H) Morpholinone, acetamide Not specified

Key Observations:

  • Substituents: The furan-2-ylmethyl group is conserved in benzofuropyrimidin analogs, enhancing lipophilicity. The sulfanylacetamide group is critical for solubility and target binding across all analogs.
  • Biological Activity: Only the triazole derivative () demonstrated anti-exudative activity in rats, suggesting that the acetamide-thioether motif may contribute to this effect .

Physicochemical Properties

Data from analogs provide insights into stability and solubility:

Compound (Reference) Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
Diazonium-coupled acetamide () 288 (13a) 1664 (C=O) 7.81 (d, J=9 Hz, ArH)
Sulfanilamide derivative () 174–176 N/A 10.33 (s, NH)
Morpholinone derivative () N/A N/A 1.21 (d, J=7 Hz, CH₃)

Analysis:

  • High melting points (>170°C) in sulfonamide/acetamide derivatives () suggest crystalline stability.
  • NMR data indicate distinct aromatic proton environments influenced by substituents.

Biologische Aktivität

2-({3-[(Furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a furan moiety and a pteridine derivative. Its molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, with a molecular weight of approximately 288.33 g/mol.

Antimicrobial Properties

Research indicates that compounds containing furan and pteridine structures exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 2-({3-[(Furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide displayed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Inhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Target CompoundStaphylococcus aureus16
Target CompoundEscherichia coli17

Anticancer Activity

The compound has also shown promising anticancer properties in vitro. In a study evaluating its effects on cancer cell lines, it was found to induce apoptosis in MCF-7 (breast cancer) cells at concentrations of 10 µM and above.

Cell Line IC50 (µM)
MCF-712.5
HeLa14.8
A54911.0

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it has been suggested that the sulfanyl group enhances its interaction with thiol-containing enzymes, leading to altered metabolic pathways in target cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound in treating infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection markers compared to the control group.
  • Case Study on Cancer Treatment : A preclinical study evaluated the compound's efficacy in mouse models bearing human tumor xenografts. Results indicated a marked decrease in tumor volume after treatment with the compound over four weeks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.